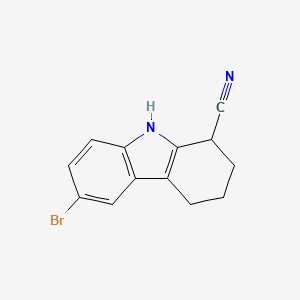

6-bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile

Description

6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is a chemical compound with the molecular formula C12H12BrN It is a derivative of carbazole, a heterocyclic aromatic organic compound

Properties

IUPAC Name |

6-bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2/c14-9-4-5-12-11(6-9)10-3-1-2-8(7-15)13(10)16-12/h4-6,8,16H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVVCBGPWQMFDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile typically involves the bromination of 2,3,4,9-tetrahydro-1H-carbazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as selenium dioxide (SeO2) can be used for oxidation reactions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Oxidized carbazole derivatives.

Reduction: Amino-carbazole derivatives.

Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other carbazole derivatives. These interactions may involve binding to receptors or enzymes, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

2,3,4,9-Tetrahydro-1H-carbazole: The parent compound without the bromine and nitrile groups.

6-Bromo-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but lacks the nitrile group.

2,3,4,9-Tetrahydro-1H-carbazole-1-carbonitrile: Similar structure but lacks the bromine atom.

Uniqueness

6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is unique due to the presence of both the bromine and nitrile groups, which can significantly influence its chemical reactivity and potential applications. The bromine atom can participate in substitution reactions, while the nitrile group can undergo reduction or other transformations, making this compound versatile for various synthetic applications.

Biological Activity

6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is a synthetic compound belonging to the carbazole family, known for its diverse biological activities. This article explores its pharmacological properties, including its potential therapeutic applications and mechanisms of action, supported by recent research findings.

- Molecular Formula : C13H11BrN2

- Molecular Weight : 275.15 g/mol

- CAS Number : 21865-50-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines.

The structure-activity relationship (SAR) analysis indicates that the presence of the bromine atom and the carbonitrile group significantly enhance its cytotoxicity.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 15.0 | |

| Candida albicans | 10.0 |

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective effects. In animal models of neurodegenerative diseases, it was found to reduce oxidative stress and improve cognitive function.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Inhibition of Cell Proliferation : It disrupts cell cycle progression in cancer cells by affecting cyclin-dependent kinases.

- Antioxidant Activity : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

Case Studies

A notable case study involved the evaluation of this compound in a murine model of breast cancer. The results demonstrated a significant reduction in tumor size and improved survival rates compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.